TTP607
Description
TTP607 is a small-molecule pan-Aurora kinase inhibitor that selectively binds to and inhibits Aurora kinases A, B, and C . These serine/threonine kinases are overexpressed in numerous cancers and play critical roles in mitotic spindle assembly, chromosome segregation, and cell proliferation. By disrupting these processes, this compound exhibits antineoplastic activity, particularly in tumor cells with Aurora kinase overexpression. A Phase I clinical trial (NCT01071941) has evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid malignancies, though efficacy data remain preliminary .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TTP607; TTP-607; TTP 607. |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Specificity and Mechanism
Clinical Development and Efficacy
Key Differentiators of this compound
- Pan-Inhibition vs. Selectivity : Unlike Aurora A-selective agents (e.g., alisertib) or Aurora B/C inhibitors (e.g., danusertib), this compound’s pan-inhibition may address tumors dependent on multiple Aurora kinases. However, this broader activity could increase off-target risks .
- Early-Stage Development : this compound lags behind approved agents like alisertib, with Phase I data focusing on pharmacokinetics rather than efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
